(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole group, a pyrimidine group, and a piperazine group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound could potentially have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule with multiple sites for potential hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of complex triazole and pyrimidine derivatives, including structures similar to the queried compound, has been explored for their antimicrobial activities. For instance, Bektaş et al. (2007) reported the synthesis of various triazole derivatives that were screened for antimicrobial activities, with some showing moderate to good effectiveness against test microorganisms (Bektaş et al., 2007).
Heterocyclic Compound Synthesis
The creation of novel heterocyclic compounds, incorporating elements like triazoles and pyrimidines, is a significant area of research due to their potential therapeutic uses. Abdelhamid et al. (2012) synthesized naphtho[2,1-b]furan derivatives, showcasing the versatility of heterocyclic chemistry and its relevance in creating compounds with unique biological properties (Abdelhamid et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl and triazinone derivatives has shown promising results in anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized compounds with significant COX-2 inhibition, highlighting the potential of such molecular frameworks in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Biological and Antioxidant Activities
The biological activity and antioxidant properties of triazolopyrimidines and related compounds are areas of active investigation. Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and evaluated their antimicrobial and antioxidant activities, showing the potential of these compounds in therapeutic applications (Gilava et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-7-8-18(13-17(16)2)24(32)30-11-9-29(10-12-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-8,13-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHENOBNXEZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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